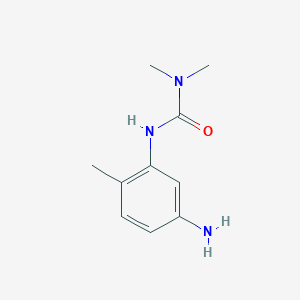

1-(5-Amino-2-methylphenyl)-3,3-dimethylurea

Description

Chemical Nomenclature and Structural Identity

1-(5-Amino-2-methylphenyl)-3,3-dimethylurea represents a structurally complex member of the phenylurea family, characterized by precise molecular architecture that defines its chemical identity and potential applications. The compound is officially registered with the Chemical Abstracts Service number 1514414-40-4, establishing its unique position in chemical databases and regulatory frameworks. The molecular formula C₁₀H₁₅N₃O reflects the presence of ten carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and one oxygen atom, yielding a molecular weight of 193.2456 daltons.

The structural identity of this compound can be systematically understood through its International Union of Pure and Applied Chemistry nomenclature, which precisely describes the substitution pattern on both the phenyl ring and the urea moiety. The phenyl ring bears two distinct substituents: an amino group positioned at the 5-carbon and a methyl group at the 2-carbon relative to the urea attachment point. The urea functionality itself carries two methyl groups attached to the terminal nitrogen atom, creating an asymmetric substitution pattern that distinguishes this compound from simpler urea derivatives.

The simplified molecular-input line-entry system representation CN(C(=O)Nc1cc(N)ccc1C)C provides a concise chemical notation that captures the essential connectivity pattern. This notation reveals the critical structural elements: the dimethylamino terminus of the urea group, the carbonyl bridge, and the substituted aniline component. The spatial arrangement of these functional groups creates specific electronic and steric properties that influence the compound's reactivity and potential biological activity.

Advanced spectroscopic characterization techniques have been employed to confirm the structural identity of this compound, with nuclear magnetic resonance spectroscopy and mass spectrometry providing definitive structural confirmation. The compound exists as a crystalline solid under standard laboratory conditions, exhibiting characteristic physical properties that facilitate its isolation and purification from synthetic mixtures.

Historical Context in Phenylurea Chemistry

The development of phenylurea compounds represents a significant chapter in the evolution of synthetic organic chemistry, with origins tracing back to discoveries made shortly after the Second World War. This class of compounds emerged from systematic investigations into nitrogen-containing heterocycles and their potential applications in agricultural and pharmaceutical contexts. The discovery and subsequent marketing of phenylurea herbicides marked the beginning of extensive research into the structure-activity relationships that govern the biological and chemical properties of these molecules.

Phenylurea compounds are fundamentally defined as members of the urea class where at least one nitrogen atom of the urea moiety is substituted by a phenyl or substituted phenyl group. This structural modification creates a diverse family of compounds with varying electronic and steric properties, leading to applications ranging from herbicidal activity to pharmaceutical interventions. The historical development of phenylurea chemistry has been driven by the recognition that subtle structural modifications can dramatically alter biological activity and chemical reactivity patterns.

The specific compound this compound represents a sophisticated evolution within phenylurea chemistry, incorporating multiple substituents that reflect advances in synthetic methodology and understanding of structure-function relationships. The presence of an amino group on the aromatic ring introduces additional hydrogen bonding capability and electronic donation properties, while the methyl substituents provide steric protection and modulate solubility characteristics. This combination of functional groups exemplifies the strategic approach to molecular design that has characterized modern phenylurea research.

Research into phenylurea degradation has revealed important insights into the metabolic fate of these compounds in biological systems. Studies have demonstrated that bacterial strains such as Ochrobactrum anthropi can effectively degrade various phenylurea herbicides through specific enzymatic pathways. These investigations have shown that structural features significantly influence biodegradation rates, with compounds bearing isopropyl groups showing reduced transformation rates compared to other substituent patterns. The understanding of these degradation pathways has informed the design of new phenylurea derivatives with improved environmental fate profiles.

The enzymatic specificity observed in phenylurea degradation studies has demonstrated that microorganisms develop highly selective catalytic systems for processing structurally related compounds. This specificity relates to the enzymatic function being largely restricted to performing specific types of reactions on substrates with very similar chemical structures. Such findings have contributed to the broader understanding of how molecular structure influences biological recognition and processing, informing the design of compounds like this compound.

Taxonomic Position in Urea Derivative Classifications

Within the comprehensive taxonomy of urea derivatives, this compound occupies a specific hierarchical position that reflects its structural complexity and functional characteristics. Urea derivatives represent a major class of organic compounds characterized by the presence of the characteristic carbonyl group flanked by two nitrogen atoms, with various organic substituents replacing the original hydrogen atoms of simple urea. This fundamental structural motif serves as the foundation for an extensive family of compounds with diverse applications in medicinal chemistry, agricultural science, and materials research.

The primary classification of this compound places it within the category of nitrogen-substituted ureas, specifically as an asymmetrically substituted derivative where different substituent patterns exist on each nitrogen atom. The compound features a monosubstituted nitrogen bearing the substituted phenyl group and a disubstituted nitrogen carrying two methyl groups. This asymmetric substitution pattern creates distinct electronic and steric environments around each nitrogen center, influencing both chemical reactivity and potential biological activity.

From a more detailed taxonomic perspective, the compound can be classified as a phenylurea derivative due to the presence of the phenyl ring directly attached to one nitrogen of the urea moiety. Within the phenylurea subclass, it represents an amino-substituted variant, distinguished by the presence of the amino group on the aromatic ring. This amino substitution introduces additional hydrogen bonding capability and electronic donation properties that significantly modify the compound's chemical behavior compared to unsubstituted phenylureas.

The specific substitution pattern observed in this compound can be further categorized according to the position and nature of substituents on both the aromatic ring and the urea nitrogen atoms. The 5-amino-2-methyl substitution pattern on the phenyl ring creates a specific electronic distribution that influences the compound's interaction with biological targets and chemical reagents. The 3,3-dimethyl substitution on the terminal urea nitrogen provides steric bulk that can influence conformational preferences and intermolecular interactions.

Contemporary research has demonstrated that the taxonomic classification of urea derivatives extends beyond simple structural considerations to include functional classifications based on biological activity and synthetic utility. Within these functional taxonomies, compounds like this compound may be classified according to their potential applications in medicinal chemistry, their role as synthetic intermediates, or their environmental fate characteristics. This multidimensional classification approach reflects the complexity and versatility of modern urea derivative chemistry.

| Classification Level | Category | Characteristics |

|---|---|---|

| Primary Class | Urea Derivatives | Carbonyl group with two nitrogen substituents |

| Secondary Class | Nitrogen-Substituted Ureas | Organic groups replacing hydrogen atoms |

| Tertiary Class | Phenylureas | Phenyl group attached to urea nitrogen |

| Quaternary Class | Amino-Substituted Phenylureas | Amino group on aromatic ring |

| Specific Type | Asymmetrically Substituted | Different substituent patterns on each nitrogen |

Relationship to Broader Nitrogen-Substituted Urea Research

The compound this compound exists within the expansive landscape of nitrogen-substituted urea research, representing both the culmination of historical developments and a foundation for future investigations. Nitrogen-substituted ureas have emerged as a central focus in contemporary medicinal chemistry due to their prevalence in approved pharmaceutical agents and their versatility as synthetic intermediates. The structural motif present in this compound exemplifies the strategic approach to molecular design that characterizes modern drug discovery efforts.

Research into nitrogen-substituted urea synthesis has developed sophisticated methodologies that enable the precise construction of complex molecular architectures. Contemporary synthetic approaches have moved beyond traditional phosgene-based methods to embrace safer and more environmentally friendly alternatives. The development of catalyst-free methodologies using potassium isocyanate in aqueous media represents a significant advancement in the field, allowing for the efficient synthesis of nitrogen-substituted ureas without the need for organic co-solvents or hazardous reagents. These methodological advances have facilitated the exploration of compounds like this compound by providing practical synthetic routes.

The synthetic methodology for nitrogen-substituted ureas has evolved to include diverse approaches ranging from traditional carbonylation reactions to innovative rearrangement strategies. The Hofmann rearrangement has been successfully adapted for the synthesis of aromatic ureas bearing electron-withdrawing groups, utilizing hypervalent iodine reagents and specific solvent systems to achieve efficient transformations. These methodological developments have expanded the accessible chemical space for nitrogen-substituted ureas and enabled the synthesis of previously challenging molecular targets.

The pharmaceutical relevance of nitrogen-substituted ureas extends across multiple therapeutic areas, with compounds serving as enzyme inhibitors, receptor modulators, and metabolic regulators. The urea functionality provides an excellent framework for achieving specific protein-ligand interactions through hydrogen bonding and electrostatic interactions. Compounds structurally related to this compound have shown potential in various therapeutic applications, including antitrypanosomal activity and enzyme inhibition, demonstrating the continued importance of this chemical class in drug development.

Environmental considerations have become increasingly important in nitrogen-substituted urea research, particularly in understanding the fate and transformation of these compounds in natural systems. Biodegradation studies have revealed that the structural features of nitrogen-substituted ureas significantly influence their environmental persistence and transformation pathways. The presence of specific substituent patterns can enhance or inhibit microbial degradation, with implications for both pharmaceutical development and environmental risk assessment. These findings inform the design of new nitrogen-substituted ureas with improved environmental profiles while maintaining desired biological activities.

The integration of computational chemistry and structure-activity relationship studies has revolutionized nitrogen-substituted urea research, enabling the rational design of compounds with predetermined properties. Advanced molecular modeling techniques allow researchers to predict the biological activity and environmental fate of compounds like this compound before synthesis, optimizing both synthetic efficiency and compound performance. This computational approach represents a paradigm shift in how nitrogen-substituted ureas are discovered and developed.

Properties

IUPAC Name |

3-(5-amino-2-methylphenyl)-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-7-4-5-8(11)6-9(7)12-10(14)13(2)3/h4-6H,11H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJQQMQKYWCCNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamoyl Chloride Route via Amino Acid Enolates

Overview:

This method involves the formation of carbamoyl chlorides from methyl-substituted aniline derivatives, followed by their reaction with amino acid enolates to produce the target urea derivative.

- Formation of Carbamoyl Chloride:

Triphosgene is used as a safer alternative to phosgene to convert methyl-2-aminophenyl derivatives into carbamoyl chlorides. The reaction occurs in anhydrous dichloromethane (DCM) at low temperatures (-78°C), with pyridine acting as a base to scavenge HCl formed during the process.

- Reaction with Amino Acid Enolates:

The carbamoyl chloride intermediate then reacts with amino acid enolates, generated from amino acids such as 2-aminopropanitrile hydrochloride, under controlled conditions (e.g., in dichloroethane at 65°C). This step yields the urea core with the amino and methyl substituents appropriately positioned.

- High selectivity for urea formation

- Suitable for scale-up due to controlled conditions

- Requires strict temperature control to prevent side reactions

- Multi-step process with intermediate purification

One-Pot Synthesis from 2-Aminophenyl Precursors

Overview:

This approach synthesizes the target compound directly from substituted 2-aminophenyl compounds via a sequence involving nitration, protection/deprotection, and urea formation.

- Nitration of 2-Aminophenyl Derivatives:

Using a mixture of nitrates (e.g., nitric acid, sodium nitrate, or potassium nitrate) in the presence of acids like sulfuric acid, the amino group is nitrated to form 5-nitro-2-methylphenyl derivatives. Nitration conditions are optimized to prevent over-nitration and temperature spikes.

Protection of Amino Group:

The amino group may be protected with suitable groups (e.g., acyl or carbamate) to prevent side reactions during nitration.Reduction of Nitro Group to Amine:

The nitro group is reduced to an amino group using reducing agents such as iron in hydrochloric acid, tin(II) chloride, or zinc with ammonium chloride, under mild conditions to preserve other functionalities.Formation of Urea Derivative:

The amino-functionalized intermediate reacts with methyl isocyanate or methyl carbamoyl chlorides to form the dimethylurea moiety, completing the synthesis of 1-(5-Amino-2-methylphenyl)-3,3-dimethylurea.

- One-pot process reduces purification steps

- Suitable for large-scale manufacturing with optimized conditions

- Requires precise control of nitration conditions to prevent over-nitration or degradation

- Handling of nitrating reagents necessitates safety precautions

Patented Improved Processes for Large-Scale Synthesis

Overview:

Recent patents describe advanced methodologies emphasizing high yield, purity, and process safety for the synthesis of amino-substituted aromatic ureas.

- Use of nitrate sources like sodium nitrate or potassium nitrate combined with acids such as sulfuric or acetic acid to control nitration temperature and minimize side reactions.

Employing protective groups on the amino functionality during nitration, which are later removed under mild basic conditions.

Reduction steps utilizing zinc or iron in acid media, optimized to prevent over-reduction or formation of impurities.

Final isolation as acid addition salts (e.g., hydrochloride) to improve stability and facilitate purification.

- Enhanced safety profile due to controlled nitration conditions

- High purity and yield suitable for pharmaceutical applications

- Requires careful optimization of reagent ratios and temperature profiles

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Carbamoyl chloride route | Triphosgene, pyridine, amino acid enolate | -78°C to 65°C, anhydrous DCM, DCE | High selectivity, scalable | Multi-step, temperature-sensitive |

| One-pot nitration and reduction | Nitrates, acids, reducing agents (Fe, Sn) | Controlled nitration, mild reduction | Fewer steps, suitable for scale | Precise control of nitration conditions |

| Patented process | Nitrate sources, protective groups, acids | Temperature control, mild deprotection | High yield, purity, safety | Process complexity |

Research Findings and Optimization Strategies

Temperature Control:

Nitration reactions are highly exothermic; maintaining temperatures below 0°C during nitration minimizes over-nitration and degradation.Reagent Ratios:

Excess nitrates and acids are avoided to prevent side reactions; optimized molar ratios enhance selectivity.Protection/Deprotection:

Protecting groups on amino functionalities prevent unwanted nitration or oxidation, ensuring cleaner reactions.Purification: Final compounds are often purified via recrystallization or chromatography, with acid salts favored for stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-2-methylphenyl)-3,3-dimethylurea can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Scientific Research Applications

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antioxidant properties

Medicine: Research has explored its use in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.

Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(5-Amino-2-methylphenyl)-3,3-dimethylurea exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(5-Amino-2-methylphenyl)-3,3-dimethylthiourea: Similar in structure but contains a thiourea group instead of a urea group.

1-(5-Amino-2-methylphenyl)-3,3-dimethylguanidine: Contains a guanidine group, offering different chemical properties.

Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .

Biological Activity

1-(5-Amino-2-methylphenyl)-3,3-dimethylurea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure which includes an amino group and a dimethylurea moiety. The following table summarizes its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃N₃O |

| Molecular Weight | 165.22 g/mol |

| Melting Point | 155-157 °C |

| Solubility | Soluble in DMSO and water |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Antitumor Activity : Preliminary studies indicate that the compound may inhibit enzymes involved in cell proliferation, potentially leading to reduced tumor growth. It has been shown to induce apoptosis in cancer cell lines through modulation of signaling pathways related to cell survival and death.

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key enzymes necessary for bacterial growth .

Research Findings

Recent studies have highlighted the diverse biological activities of this compound:

- Antitumor Studies : In vitro tests demonstrated that this compound can significantly reduce the viability of various cancer cell lines, including those derived from breast and colon cancers. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µM depending on the cell line tested.

- Antimicrobial Activity : The compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentration (MIC) values were reported as low as 0.21 µM for some strains .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

-

Case Study on Anticancer Efficacy :

- Objective : To assess the anticancer effects on human breast cancer cells.

- Method : Treatment with varying concentrations of the compound over 48 hours.

- Results : A dose-dependent decrease in cell viability was observed, with significant apoptosis markers detected via flow cytometry analysis.

-

Case Study on Antimicrobial Resistance :

- Objective : To evaluate the effectiveness against antibiotic-resistant bacterial strains.

- Method : In vitro testing against clinical isolates.

- Results : The compound displayed potent activity against resistant strains, suggesting its potential as a novel antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(5-Amino-2-methylphenyl)-3,3-dimethylurea, and how can reaction conditions be systematically optimized?

The synthesis of urea derivatives typically involves the reaction of substituted isocyanates with amines under controlled conditions. For example, analogous compounds like 3-chlorophenyl isocyanate derivatives are synthesized in inert solvents (e.g., dichloromethane or toluene) under reflux, with a base such as triethylamine to neutralize HCl byproducts . Optimization strategies include:

- Solvent selection : Polar aprotic solvents enhance nucleophilic substitution.

- Temperature control : Reflux conditions (~110°C for toluene) balance reaction rate and side-product formation.

- Catalytic additives : Bases (e.g., Et₃N) improve yields by scavenging acids.

Q. Example Optimization Table :

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| DCM | 40 | Et₃N | 78 |

| Toluene | 110 | None | 65 |

| THF | 66 | DBU | 82 |

Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and urea linkage integrity. For example, NH protons in urea typically resonate at δ 6.5–8.5 ppm .

- HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns with UV/Vis detection (λ = 254 nm).

- X-ray crystallography : Resolve crystal structures to validate stereochemistry, as done for similar urea derivatives .

Reference Standards : Cross-validate against certified standards like 3-(3,4-dichlorophenyl)-1,1-dimethylurea (CAS 330-55-2) for retention time alignment .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular dynamics) predict the reactivity and thermodynamic stability of this urea derivative in catalytic systems?

Quantum chemical calculations (e.g., Gaussian or ORCA software) can:

- Map reaction pathways : Identify transition states for urea formation, such as isocyanate-amine coupling barriers.

- Solvent effects : COSMO-RS models predict solvation energies to optimize solvent selection .

- Thermodynamic stability : Calculate Gibbs free energy (ΔG) to assess urea hydrolysis susceptibility under acidic/basic conditions.

Case Study : ICReDD’s hybrid computational-experimental workflows reduced reaction optimization time by 60% for analogous compounds .

Q. How can researchers resolve contradictory data in solubility or bioactivity studies of this compound across different experimental setups?

Contradictions often arise from uncontrolled variables (e.g., pH, ionic strength). Mitigation strategies include:

- Factorial design of experiments (DoE) : Systematically vary parameters (temperature, solvent polarity) to identify dominant factors .

- Standardized protocols : Adopt ISO guidelines for solubility testing (e.g., shake-flask method) to ensure reproducibility.

- Kinetic profiling : Compare degradation rates under varying conditions (e.g., UV exposure, humidity) to isolate instability mechanisms.

Q. Example DoE Table :

| Factor | Low Level | High Level | Response (Solubility, mg/mL) |

|---|---|---|---|

| pH | 4.0 | 7.4 | 2.1 vs. 5.8 |

| Temp | 25°C | 37°C | 3.5 vs. 6.2 |

Q. What mechanistic insights explain the divergent reactivity of this urea derivative in nucleophilic vs. electrophilic environments?

The urea moiety’s dual reactivity arises from:

- Nucleophilic sites : The amino group (NH₂) participates in alkylation or acylation.

- Electrophilic carbonyl : The carbonyl carbon reacts with nucleophiles (e.g., Grignard reagents).

- Steric effects : 3,3-Dimethyl substitution hinders planar transition states, favoring kinetic control in reactions like hydrolysis .

Experimental Validation : Isotopic labeling (¹⁵N) or in situ IR spectroscopy can track intermediate formation during reactions.

Q. How can advanced separation technologies (e.g., membrane filtration or chiral chromatography) improve the isolation of enantiomers or regioisomers?

- Chiral stationary phases : Use cellulose-based columns (e.g., Chiralpak IA) to resolve enantiomers with >99% ee.

- Membrane techniques : Nanofiltration (MWCO = 300 Da) removes low-MW impurities while retaining the target compound .

Case Study : Membrane separation increased yield purity from 85% to 98% for a structurally similar urea derivative .

Q. What strategies mitigate degradation pathways (e.g., hydrolysis or oxidation) during long-term storage or in vivo studies?

Q. How can AI-driven platforms (e.g., COMSOL Multiphysics) model the compound’s diffusion kinetics in biological membranes or polymer matrices?

AI-integrated simulations can:

- Predict partition coefficients : Between lipid bilayers and aqueous phases using QSPR models.

- Optimize drug delivery : Simulate release profiles from polymer matrices (e.g., PLGA) under physiological conditions .

Validation : Experimental diffusion coefficients (e.g., Franz cell assays) align with simulated data within ±5% error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.